5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
Description
The compound 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by:
- A methyl group at position 5 of the thiazole ring.
- A 3-(trifluoromethyl)phenyl substituent at position 2.
- A carboxylic acid group at position 4.
These analogs are frequently studied for applications in medicinal chemistry, such as enzyme inhibition or antimicrobial activity, though biological data are sparse in the evidence .
Properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)16-10(19-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFBMJOICTZQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or microbial growth .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Key Analogs
Key Observations
Substituent Position : The meta vs. para position of the trifluoromethyl group significantly impacts melting points and electronic properties .
Functional Groups : Carboxylic acid derivatives exhibit higher polarity and lower lipophilicity than ester analogs, affecting bioavailability .
Biological Relevance: Amino-substituted thiazoles (e.g., ) may show enhanced binding to biological targets via hydrogen bonding .
Biological Activity
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid, also known by its IUPAC name, has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 287.26 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and biological potency, making it an attractive target for drug development.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. Specifically, compounds similar to 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid have shown promising results against colorectal cancer cells expressing wild-type p53 (HCT116 cells) .
Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (WTp53) | 10 | p53-dependent |
| Compound B | HCT116 (mutp53) | 15 | p53-independent |
| 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | HCT116 (WTp53) | TBD | TBD |
The exact IC50 value for 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is yet to be determined (TBD), but it is expected to fall within the range observed for other thiazole derivatives.
The mechanism through which this compound exerts its anticancer effects appears to involve the activation of the p53 pathway, which is crucial for regulating cell cycle and apoptosis in response to cellular stress . The presence of the trifluoromethyl group may enhance interactions with biological targets, potentially leading to increased stability and efficacy.
Case Studies and Research Findings
A significant body of research has focused on the structural modifications of thiazole derivatives to optimize their biological activity. For example, modifications at the C-3 position have been shown to influence selectivity and potency against cancer cells .
In one study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds with specific substitutions on the aromatic ring demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .
Toxicological Profile
The safety profile of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid has also been assessed in various studies. According to available data, it is not classified as harmful upon ingestion or inhalation based on animal models . However, further studies are necessary to establish comprehensive toxicological data.
Q & A
Q. Basic
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>97% as per commercial standards) .
- Spectroscopy : Confirm structure via H/C NMR (e.g., trifluoromethyl group resonance at δ ~120–125 ppm in F NMR) and FT-IR (carboxylic acid C=O stretch at ~1700 cm) .
- Melting Point : Compare observed mp (e.g., 237–238°C for positional isomers) with literature values to detect impurities .
What experimental strategies optimize the yield of the hydrolysis step?
Q. Advanced
- Acidic vs. Basic Hydrolysis : Acidic conditions (6M HCl, reflux) yield higher purity (85–90%) but require careful pH control. Basic conditions (10% NaOH, 40°C) produce sodium salts, which may need additional purification .
- Solvent Selection : Ethanol/water mixtures improve solubility of intermediates, reducing side reactions. Post-hydrolysis, dichloromethane washes remove organic impurities .
How does the 3-(trifluoromethyl)phenyl substituent influence bioactivity compared to 4-substituted analogs?
Q. Advanced
- Lipophilicity and Binding Affinity : The 3-substituted trifluoromethyl group enhances steric effects and electron-withdrawing properties, potentially altering binding to targets like enzymes or receptors compared to 4-substituted analogs. Computational docking studies (e.g., AutoDock Vina) can map interactions .
- Comparative Assays : Test against 4-substituted analogs in biochemical assays (e.g., IC measurements for kinase inhibition) to quantify positional effects .
How can researchers resolve discrepancies in reported melting points for this compound?
Q. Advanced
- Source Analysis : Cross-reference synthetic methods (e.g., hydrolysis conditions in vs. commercial samples in ). Impurities from incomplete hydrolysis or isomerization (e.g., 4- vs. 3-substituted phenyl) may lower observed mp.
- Recrystallization : Repurify using DMF/acetic acid (1:1) to isolate the pure compound and remeasure mp .
What methodologies are recommended for evaluating its biological activity in drug discovery?
Q. Advanced
- In Vitro Assays :
- SAR Studies : Synthesize derivatives (e.g., ester analogs, amides) to correlate structural modifications with activity trends .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Byproduct Formation : Optimize reaction time and temperature during condensation to minimize thiazole ring-opening byproducts .
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective scaling .
How does the trifluoromethyl group enhance metabolic stability in vivo?
Q. Advanced
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify oxidation metabolites. The CF group resists CYP450-mediated degradation, extending half-life .
- LogP Measurement : Determine partition coefficient (e.g., shake-flask method) to quantify increased lipophilicity, which improves membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
